molecular formula C5H7N3O3 B7869531 CID 60179905

CID 60179905

货号 B7869531
分子量: 157.13 g/mol
InChI 键: WMVSBJVQCHFZJU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CID 60179905 is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 60179905 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 60179905 including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

CID 60179905, also known as Zoledronic acid, is a bisphosphonate primarily used to treat malignancy associated hypercalcemia, multiple myeloma, and bone metastasis from solid tumors . The primary targets of Zoledronic acid are osteoclast cells, which are responsible for the breakdown of bone .

Mode of Action

Zoledronic acid works by inhibiting the activity of osteoclast cells, thereby decreasing the breakdown of bone . It binds to hydroxyapatite in the bone matrix, preventing the osteoclast from resorbing the bone .

Biochemical Pathways

It is known that the drug interferes with the osteoclast’s ability to break down bone, disrupting the normal bone remodeling process .

Pharmacokinetics

Zoledronic acid exhibits complex pharmacokinetics, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of ∼30 min to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg .

Result of Action

The primary result of Zoledronic acid’s action is a decrease in bone resorption, leading to an overall increase in bone density . This makes it effective in treating conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastasis from solid tumors .

Action Environment

The efficacy and stability of Zoledronic acid can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal function, and the level of calcium in the patient’s body can all affect how well the drug works . .

属性

IUPAC Name

3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVSBJVQCHFZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)O)C1=NC(=O)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 60179905

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。